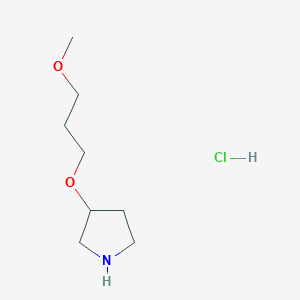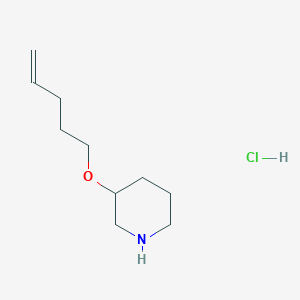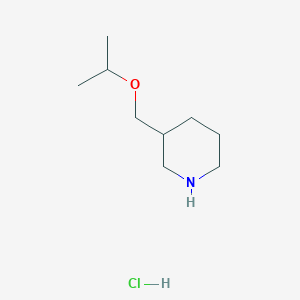
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
描述
This compound is a derivative of pyridinecarboxylic acid . It has a molecular weight of 169.2209 . The IUPAC name for this compound is Propyl 1,2,5,6-tetrahydropyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a carboxylate group, which is an ester of ethyl and 3-pyridinecarboxylic acid .Physical And Chemical Properties Analysis
This compound is a colorless oily liquid . It has a melting point of 27 ºC and a boiling point of 209 ºC . It is miscible with water and most organic solvents .科学研究应用
Phytochemical Profiling
- Scientific Field : Plant Physiology
- Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
- Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
- Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important . The retention times and areas of the methanolic bark extracts studied ranged from 3.64 to 27.06, and 0.45 to 6.23%, respectively .
Alkaloid Ester in Betel Nuts
- Scientific Field : Phytochemistry
- Application Summary : This compound is an alkaloid ester found in the seeds of the betel nut palm .
- Methods of Application : The compound is naturally occurring in the seeds of the betel nut palm .
Preparation of Dihydro-Pyrazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can be used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .
- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
- Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential therapeutic applications in the treatment of neurodegenerative diseases .
Phytochemical Profiling of Salix Clones
- Scientific Field : Plant Physiology
- Application Summary : This compound has been identified in the phytochemical profiling of different Salix clones . The profiling was performed to estimate the variability in the level of chemical composition among different hybrid clones of Salix .
- Methods of Application : The method used for this application was Gas Chromatography/Mass Spectrometry (GC-MS) analysis . This technique is used to generate the phytochemical profile of bioactive compounds in plant parts .
- Results or Outcomes : The analysis identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important .
Synthesis of Condensed Pyrimidines
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used in the synthesis of condensed pyrimidines .
- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve organic synthesis techniques .
- Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the resulting compounds could have potential applications in the field of organic chemistry .
属性
IUPAC Name |
ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-6-10(2)5-4-8(7)11/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCYCBYLTOCAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191106 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
CAS RN |
37673-68-0 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037673680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-4-hydroxy-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395492.png)
![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)
![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)
![3-[2-(Tert-butyl)phenoxy]azetidine](/img/structure/B1395495.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)




![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)
![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)
![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)